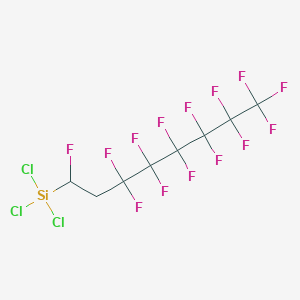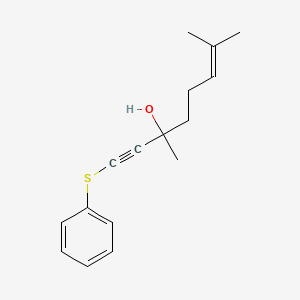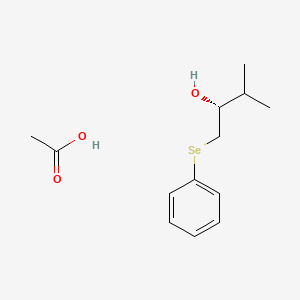
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:
Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.
Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of acetic acid involves several methods, including:
Methanol Carbonylation: This is the most common method, where methanol and carbon monoxide react in the presence of a rhodium or iridium catalyst to produce acetic acid.
Oxidation of Ethanol: Ethanol is oxidized using oxygen or air in the presence of a metal catalyst such as cobalt or manganese acetate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted organoselenium compounds.
Scientific Research Applications
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:
Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.
Acetic acid: Without the organoselenium compound.
Selenomethionine: Another organoselenium compound with antioxidant properties.
Uniqueness
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.
Properties
CAS No. |
834882-73-4 |
|---|---|
Molecular Formula |
C13H20O3Se |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1 |
InChI Key |
KMAMJUVWCBOHJK-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


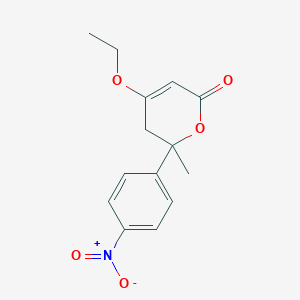
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
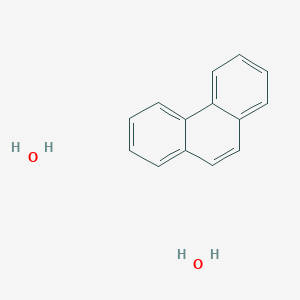
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

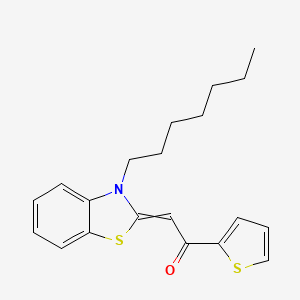
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

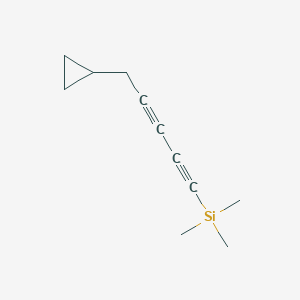
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
